molecular formula C21H29N5OS B5401423 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine

カタログ番号: B5401423
分子量: 399.6 g/mol
InChIキー: QRQCCRNEQKDBBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine, also known as TAK-659, is a novel small-molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

作用機序

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are essential for the survival and proliferation of B-cell lymphomas. BTK is a key mediator of the BCR signaling pathway, which regulates various cellular processes, including cell survival, proliferation, and differentiation. By blocking BTK, this compound induces apoptosis in B-cell lymphoma cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell lymphomas. In addition to its direct effects on B-cell lymphoma cells, this compound also modulates the tumor microenvironment by inhibiting the production of cytokines and chemokines that promote tumor growth and survival. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a crucial role in the immune surveillance of cancer cells.

実験室実験の利点と制限

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine has several advantages as a tool compound for studying BCR signaling and B-cell lymphomas. It is a highly selective inhibitor of BTK, with minimal off-target effects on other kinases. This compound has also shown good pharmacokinetic properties and is well tolerated in preclinical models. However, this compound has some limitations as a tool compound, such as its relatively short half-life and the potential for drug resistance due to mutations in BTK.

将来の方向性

There are several future directions for the development of 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine and other BTK inhibitors as potential therapies for B-cell lymphomas. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies, to achieve synergistic effects and overcome drug resistance. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of current compounds. Finally, the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection is an important area of future research.

合成法

The synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine involves several steps, starting with the preparation of the key intermediate 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-amine. This intermediate is then coupled with 1,4'-bipiperidine to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine has been extensively studied in preclinical models of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cell lymphoma cells. This compound has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of DLBCL and MCL.

特性

IUPAC Name

pyrrolidin-1-yl-[1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c27-21(25-8-1-2-9-25)16-4-3-10-26(14-16)17-5-11-24(12-6-17)20-19-18(7-13-28-19)22-15-23-20/h7,13,15-17H,1-6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQCCRNEQKDBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。